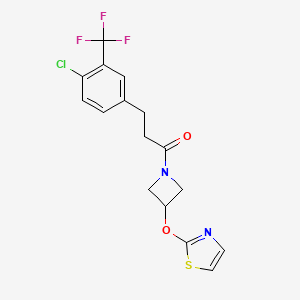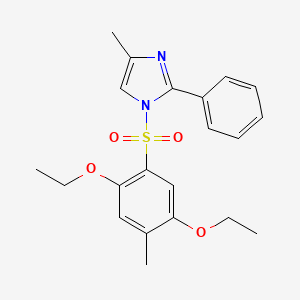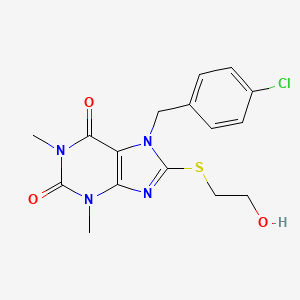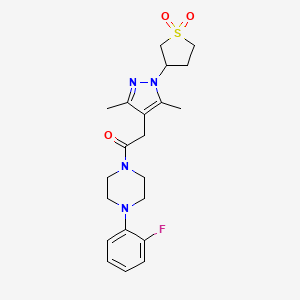![molecular formula C20H15ClN4O2 B2373552 1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-52-2](/img/structure/B2373552.png)
1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A straightforward synthesis approach for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starts from 2-chloropyridine-3-carboxylic acid, undergoing esterification, nucleophilic aromatic substitution, amide formation, and ring closure. This method allows for the creation of compounds with two identical or different groups attached to nitrogen, showcasing a broad range of biopharmaceutical properties such as solubility and permeability coefficients (Jatczak et al., 2014).
Biopharmaceutical Properties
The structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones has been shown to result in significant variations in biopharmaceutical properties, including a wide range in fasted state simulated intestinal fluid solubility values, Caco-2 permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values. This variation underscores the potential for designing compounds with desirable pharmacokinetic profiles (Jatczak et al., 2014).
Optical and Nonlinear Optical Properties
A study on pyrimidine-phthalimide derivatives, based on the molecular design of donor–π–acceptor (D–π–A) structures, highlighted their solid-state fluorescence emission due to twisted geometries and positive solvatochromism due to different molecular conformations in various solvents. These compounds, acting as D–π–A structures, showed variable HOMO–LUMO gaps and red-shifted emission in solid state, suggesting their potential as colorimetric pH sensors and in developing novel logic gates for specific applications (Yan et al., 2017).
Drug Discovery and Biological Activity
New Schiff bases of Pyrido [1,2-a] Pyrimidine Derivatives with certain amino acids were synthesized, focusing on potential antibacterial and antitumor agents. These compounds exhibited variable antibacterial activities and demonstrated a synergistic model of action. Compounds showed promising results against several bacterial strains and fungi, suggesting their utility in medicinal chemistry and drug discovery (Alwan et al., 2014).
Catalytic and Antitumor Activities
A series of pyrimidine derivatives coordination complexes were investigated for their catalytic and antitumor activities. These complexes showed promising results in catalytic performance and exhibited antitumor activity against HepG2 cells, indicating their potential applications in chemotherapy and as catalysts in organic synthesis (Lu et al., 2015).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-16-8-2-1-6-14(16)12-24-17-9-5-11-23-18(17)19(26)25(20(24)27)13-15-7-3-4-10-22-15/h1-11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMWQMVCFHUNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)

![[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B2373481.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)


![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2373490.png)
![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)
